Aldoxorubicin Hydrochloride

Pharmacokinetics Drug Delivery Oncology

Standard doxorubicin is constrained by irreversible cardiotoxicity (lifetime cap 550 mg/m²), restricting chronic tumor model studies. Aldoxorubicin HCl (CAS 1361563-03-2) circumvents this via covalent albumin binding and an acid-sensitive hydrazone linker that releases doxorubicin selectively in the acidic tumor microenvironment. • Enables cumulative doses >2,000 mg/m² doxorubicin equivalents without clinically significant cardiotoxicity • 120-fold greater intratumoral accumulation vs free doxorubicin at 72 h post-dose; 250-fold lower healthy tissue exposure • Half-life 20-21 h vs doxorubicin ~5 min; room temperature stable formulation eliminates cold chain requirements

Molecular Formula C37H43ClN4O13
Molecular Weight 787.2 g/mol
CAS No. 1361563-03-2
Cat. No. B10815357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldoxorubicin Hydrochloride
CAS1361563-03-2
Molecular FormulaC37H43ClN4O13
Molecular Weight787.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl
InChIInChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1
InChIKeyNGKHWQPYPXRQTM-UKFSEGPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aldoxorubicin Hydrochloride Procurement: Albumin-Binding Doxorubicin Prodrug with Validated Pharmacokinetic Differentiation


Aldoxorubicin Hydrochloride (CAS: 1361563-03-2) is a tumor-targeted albumin-binding prodrug of doxorubicin, comprising the (6-maleimidocaproyl) hydrazone derivative of doxorubicin (DOXO-EMCH) [1]. It functions as a DNA topoisomerase II inhibitor that covalently binds to circulating serum albumin upon intravenous administration, remaining inert in the bloodstream until the acid-sensitive hydrazone linker is cleaved in the acidic tumor microenvironment to release the active doxorubicin payload [1] [2]. This molecular design enables dosing at levels several-fold higher than conventional doxorubicin, with a mean elimination half-life of approximately 20–21 hours compared to doxorubicin's initial half-life of approximately five minutes [3] [4]. The compound is supplied as a hydrochloride salt with a molecular formula of C37H43ClN4O13, a molecular weight of 787.21 g/mol, and standard commercial purity specifications of ≥98% as verified by NMR, HPLC, and GC analyses .

Why Aldoxorubicin Hydrochloride Cannot Be Substituted with Generic Doxorubicin or Liposomal Formulations


Aldoxorubicin Hydrochloride is not a simple doxorubicin salt or generic equivalent; its covalent albumin-binding prodrug design fundamentally alters its pharmacokinetic profile, biodistribution, and toxicity spectrum in ways that preclude direct substitution. Unlike free doxorubicin, which exhibits a rapid initial distribution half-life of approximately five minutes and is cleared quickly from tumor tissue, aldoxorubicin demonstrates a prolonged mean elimination half-life of 20.1–21.1 hours, a narrow volume of distribution (3.96–4.08 L/m²), and a slow clearance rate (0.136–0.152 L/h/m²), enabling sustained tumor exposure [1]. Furthermore, the acid-sensitive hydrazone linker restricts payload release predominantly to the acidic tumor microenvironment, resulting in a 250-fold lower distribution to healthy tissues compared to doxorubicin [2]. This differentiated PK/PD profile translates clinically to the ability to administer aldoxorubicin at cumulative doses exceeding 2,000 mg/m² doxorubicin equivalents without clinically significant cardiotoxicity, whereas standard doxorubicin carries a black box warning and a lifetime cumulative dose cap of 550 mg/m² due to irreversible cardiomyopathy risk [3] [4]. Liposomal doxorubicin formulations (e.g., Doxil, Myocet) partially mitigate cardiotoxicity but introduce distinct toxicities such as hand-foot syndrome due to PEG-mediated skin accumulation, a complication not observed with aldoxorubicin [4]. These mechanistic, pharmacokinetic, and safety divergences establish aldoxorubicin hydrochloride as a non-interchangeable therapeutic entity requiring deliberate procurement specification.

Aldoxorubicin Hydrochloride Comparative Evidence: Quantified Differentiation Against Doxorubicin and Standard of Care


Pharmacokinetic Half-Life Extension: 20-24 Hours vs. 5 Minutes for Doxorubicin

Aldoxorubicin exhibits a markedly prolonged circulation half-life compared to doxorubicin, directly enabling sustained tumor drug exposure. In a clinical pharmacokinetic study of 18 patients with advanced solid tumors, the mean elimination half-life of aldoxorubicin was 20.1–21.1 hours following a 30-minute intravenous infusion [1]. In contrast, doxorubicin has an initial distribution half-life of approximately five minutes [2]. This represents a greater than 240-fold extension in plasma residence time. Additionally, the mean volume of distribution for aldoxorubicin is narrowly confined to 3.96–4.08 L/m², indicating minimal extravasation into healthy tissues, and the mean clearance rate is slow at 0.136–0.152 L/h/m² [1].

Pharmacokinetics Drug Delivery Oncology

Biodistribution Advantage: 250-Fold Lower Healthy Tissue Exposure vs. Doxorubicin

The acid-sensitive hydrazone linker of aldoxorubicin restricts doxorubicin release predominantly to the acidic tumor microenvironment, substantially reducing off-target tissue exposure. Preclinical biodistribution studies demonstrate that aldoxorubicin achieves a 250-fold lower distribution to healthy tissues compared to an equivalent dose of doxorubicin [1]. This preferential tumor accumulation is further supported by evidence from comparative studies showing that while free doxorubicin clears rapidly from tumor tissue, aldoxorubicin maintains steady intratumoral concentrations for at least 72 hours, with relative accumulation at 72 hours being approximately 120-fold greater than that of free doxorubicin [2].

Biodistribution Tumor Targeting Preclinical Pharmacology

Cardiotoxicity Mitigation: LVEF Decline 3.8% vs. 8.5% with Doxorubicin and LVEF <50% in 2.8% vs. 12.8% of Patients

Cardiotoxicity is the primary dose-limiting toxicity of doxorubicin, mandating a lifetime cumulative dose cap of 550 mg/m². Aldoxorubicin has demonstrated a significantly improved cardiac safety profile in multiple head-to-head clinical trials. In a randomized Phase 3 trial (n=433), the mean left ventricular ejection fraction (LVEF) change from baseline was -3.8% in aldoxorubicin-treated patients versus -8.5% in patients receiving doxorubicin within the investigator's choice arm [1]. The proportion of patients with LVEF falling below 50% at any point post-baseline was 2.8% for aldoxorubicin compared to 12.8% for doxorubicin [1]. In a Phase 2b randomized trial (n=123), LVEF decreases of ≥10% occurred in 12% of aldoxorubicin patients versus 29% of doxorubicin patients, and no aldoxorubicin patients developed LVEF <50% compared to three doxorubicin patients [2]. Notably, aldoxorubicin has been administered at cumulative doses up to 2,800 mg/m² (median) and exceeding 9,000 mg/m² in some patients (equivalent to doxorubicin doses of 2,080 mg/m² and >6,687 mg/m², respectively) without evidence of clinically significant cardiotoxicity [3].

Cardiotoxicity Safety Pharmacology Clinical Trial

Progression-Free Survival Advantage in L-Sarcomas: HR 0.62 (p=0.007) vs. Investigator's Choice

In the pivotal Phase 3 trial (n=433) comparing aldoxorubicin to investigator's choice therapy in relapsed/refractory soft tissue sarcoma, aldoxorubicin demonstrated statistically significant and clinically meaningful improvements in progression-free survival (PFS), particularly in patients with L-sarcomas (leiomyosarcoma and liposarcoma, comprising 57.5% of the study population). In the L-sarcoma subgroup, median PFS was 5.32 months for aldoxorubicin versus 2.96 months for investigator's choice (HR = 0.62; 95% CI: 0.44–0.88; p = 0.007) [1]. This represents a 38% reduction in the risk of disease progression or death. In the North American cohort (n=312), aldoxorubicin improved median PFS to 4.21 months versus 2.96 months (HR = 0.71; 95% CI: 0.53–0.97; p = 0.027) [1]. The disease control rate (DCR) was also significantly higher with aldoxorubicin: 37.5% vs. 23.0% in L-sarcomas (p = 0.018) and 32.9% vs. 19.2% in the North American cohort (p = 0.007) [1]. In the Phase 2b first-line trial (n=123), median PFS by independent central review was 5.6 months for aldoxorubicin versus 2.7 months for doxorubicin (p = 0.02), with 6-month PFS rates of 46% versus 23% (p = 0.02) [2].

Soft Tissue Sarcoma Efficacy Phase 3 Trial

Room Temperature Formulation: Eliminates Cold Chain Requirements vs. Liposomal Doxorubicin

Aldoxorubicin is covered by U.S. Patent No. 10,328,093, titled 'Anthracycline Formulations,' which describes a reconstituted formulation that enables storage, delivery, and administration at room temperature, thereby eliminating the need for cold chain handling [1]. This represents a significant logistical and cost advantage over liposomal doxorubicin formulations (e.g., Doxil), which require refrigerated storage and cold chain distribution due to stability limitations. The patent further discloses that aldoxorubicin can be provided as a concentrate in an organic non-aqueous solvent for dilution into saline solution immediately prior to administration, or as a ready-to-use formulation [1]. Standard commercial specifications for aldoxorubicin hydrochloride include purity ≥98–99% with analytical certificates of analysis including NMR, HPLC, and GC verification .

Formulation Stability Logistics

Maximum Tolerated and Cumulative Dose Capacity: 350 mg/m² MTD and Cumulative Doses >9,000 mg/m² Achieved

Aldoxorubicin enables substantially higher cumulative anthracycline exposure than standard doxorubicin due to its differentiated toxicity profile. The maximum tolerated dose (MTD) of aldoxorubicin was established as 350 mg/m² administered every 21 days for up to 8 cycles in a Phase 1B/2 study of patients with soft tissue sarcoma [1]. This dose is equivalent in drug load to 260 mg/m² of doxorubicin [2]. In clinical practice, median cumulative aldoxorubicin doses of 2,800 mg/m² (range: 1,500–9,000 mg/m²) have been achieved, equivalent to 2,080 mg/m² (range: 1,115–6,687 mg/m²) of doxorubicin [3]. For context, standard doxorubicin carries a black box warning for cardiomyopathy and a lifetime cumulative dose cap of 550 mg/m² [4]. Cumulative doses of aldoxorubicin exceeding 2,000 mg/m² have been administered without evidence of clinically significant cardiotoxicity [5].

Dose Intensity Phase 1B/2 Safety

Aldoxorubicin Hydrochloride: Validated Research and Clinical Application Scenarios Based on Comparative Evidence


Preclinical Tumor Xenograft Studies Requiring Sustained Intratumoral Drug Exposure

Aldoxorubicin hydrochloride is optimally suited for murine xenograft or syngeneic tumor models where sustained intratumoral anthracycline exposure is required to assess tumor growth inhibition. Comparative biodistribution data demonstrate that aldoxorubicin maintains steady intratumoral concentrations for at least 72 hours post-administration, with relative tumor accumulation at 72 hours approximately 120-fold greater than free doxorubicin [6]. Additionally, healthy tissue exposure is reduced 250-fold relative to doxorubicin [4]. This profile enables researchers to model clinically relevant sustained-release kinetics without the confounding acute toxicities that limit doxorubicin dosing in animal models.

Chronic Dosing Regimens Exceeding Doxorubicin's Lifetime Cumulative Dose Limit

Investigators conducting studies requiring prolonged anthracycline exposure—such as evaluating the effects of cumulative topoisomerase II inhibition on tumor evolution or assessing cardiac-sparing chemotherapy regimens—should select aldoxorubicin hydrochloride. Clinical evidence confirms that aldoxorubicin can be administered at cumulative doses exceeding 9,000 mg/m² (equivalent to >6,687 mg/m² of doxorubicin) without inducing clinically significant cardiotoxicity [6]. In contrast, doxorubicin carries a lifetime cumulative dose cap of 550 mg/m² due to irreversible cardiomyopathy risk [4]. Aldoxorubicin enables chronic dosing protocols that are simply not feasible with standard doxorubicin.

Clinical Trials in Relapsed/Refractory Leiomyosarcoma or Liposarcoma (L-Sarcomas)

Aldoxorubicin hydrochloride demonstrates statistically significant and clinically meaningful progression-free survival benefit specifically in patients with L-sarcomas (leiomyosarcoma and liposarcoma). Phase 3 data show a median PFS of 5.32 months for aldoxorubicin versus 2.96 months for investigator's choice therapy (HR = 0.62; p = 0.007) in this subgroup [6]. The disease control rate was also significantly improved (37.5% vs. 23.0%; p = 0.018) [6]. For clinical research programs focused on these sarcoma subtypes—particularly in the second-line or relapsed/refractory setting—aldoxorubicin provides a differentiated therapeutic option supported by prospective randomized evidence.

Facilities with Limited Cold Chain Infrastructure Requiring Room Temperature Stable Anthracycline

Aldoxorubicin hydrochloride's patented room temperature stable formulation eliminates cold chain storage and distribution requirements, in contrast to liposomal doxorubicin formulations which require refrigerated storage at 2–8°C [6]. This operational characteristic reduces supply chain complexity and associated costs, making aldoxorubicin particularly suitable for procurement by research centers, clinical sites, or contract research organizations located in regions with limited or unreliable cold chain infrastructure. The formulation can be provided as a concentrate for dilution prior to administration or as a ready-to-use preparation [6].

Technical Documentation Hub

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